3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- Cyano group at position 5, contributing to electronic polarization.
- 3,4-Dimethoxyphenyl at position 4, offering electron-donating effects and steric bulk.
- 4-Bromophenyl carboxamide at position 2, introducing lipophilicity and halogen-mediated interactions.
Purification typically involves column chromatography (e.g., petroleum ether/ethyl acetate) and ethanol recrystallization .
Properties
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-31-15-8-3-11(9-16(15)32-2)17-14(10-25)21(27)29-23-18(17)19(26)20(33-23)22(30)28-13-6-4-12(24)5-7-13/h3-9H,26H2,1-2H3,(H2,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIYGMJXKDFAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infections and diseases. The compound exhibits strong antimicrobial activity against these strains.
Mode of Action
The compound interacts with its targets by inhibiting their growth. For instance, it prevented the growth of E. coli at a MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at a MIC level below than 0.0048 mg/mL. This inhibition is likely due to the compound’s interaction with essential biological pathways in these organisms, leading to their inability to proliferate.
Biochemical Pathways
The disruption of these pathways leads to the downstream effect of inhibited microbial growth.
Result of Action
The result of the compound’s action is the inhibition of microbial growth. Specifically, it has demonstrated strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. This makes it a potential candidate for the development of new antimicrobial agents.
Biological Activity
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No: 361478-10-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 486.39 g/mol. Its structure features a thieno[2,3-b]pyridine core, which is known for various biological activities. The presence of amino and cyano groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar thieno[2,3-b]pyridine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Potential
The compound has also been evaluated for anticancer activity. Research indicates that thieno[2,3-b]pyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that related compounds exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, suggesting potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on similar compounds to understand how modifications influence biological activity. Key findings include:
- Amino Substituents : The presence of amino groups at positions 3 and 6 has been correlated with increased antibacterial activity.
- Bromo Substituents : The introduction of bromine at the para position significantly enhances the lipophilicity and cellular uptake of the compound.
- Dimethoxyphenyl Group : This moiety has been linked to improved selectivity towards cancer cells.
Case Studies
- Antimicrobial Efficacy : A study involving a series of thieno[2,3-b]pyridine derivatives reported that compounds similar to this compound demonstrated MIC values ranging from 1 to 10 µg/mL against E. coli and S. aureus .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that the compound exhibited IC50 values below 20 µM against various cancer cell lines, indicating significant cytotoxicity . The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis.
Data Table
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the thieno[2,3-b]pyridine framework exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies indicate that modifications to the thieno[2,3-b]pyridine structure could enhance its anti-inflammatory efficacy, warranting further optimization and investigation .
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have shown antimicrobial activity against various pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell functions. A comprehensive evaluation of such derivatives revealed their potential as novel antimicrobial agents .
A notable study synthesized various thieno[2,3-b]pyridine derivatives, including the target compound. The synthesized compounds were characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Their biological activities were assessed through cytotoxicity assays against human cancer cell lines, demonstrating significant anticancer effects .
Comparison with Similar Compounds
Physicochemical Properties :
- IR spectroscopy : Expected peaks include ~3460 cm⁻¹ (NH stretching), ~2215 cm⁻¹ (C≡N), and ~1730 cm⁻¹ (C=O). The 3,4-dimethoxyphenyl group would introduce C-O-C stretches near 2830 cm⁻¹ .
- Melting point : Analogous compounds (e.g., 3-fluorophenyl derivatives) exhibit melting points >250°C, suggesting high thermal stability .
Comparison with Similar Compounds
Structural Analogues
The table below compares substituents and core modifications of key analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with halogenated (e.g., 3-fluorophenyl) or alkyl (e.g., 3-methylphenyl) substituents in analogues. This may enhance solubility and π-π stacking .
- Core Modifications: Cyclopenta-fused derivatives (e.g., KuSaSch100) exhibit reduced planarity, likely lowering melting points (<250°C) compared to the target’s rigid thieno[2,3-b]pyridine core .
Physicochemical and Spectral Properties
*Predicted based on structural analogs. Notable Differences:
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s core is a thieno[2,3-b]pyridine scaffold fused with a carboxamide group. Critical substituents include:
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and π-π stacking with biological targets.
- 4-Bromophenyl : Introduces steric bulk and potential halogen bonding interactions.
- 5-Cyano group : Stabilizes the electron-deficient pyridine ring, influencing redox properties. These features collectively modulate solubility, target binding, and metabolic stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons from dimethoxyphenyl at δ 6.8–7.2 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. What is the typical synthetic route for this compound?
Synthesis involves:
- Step 1 : Cyclocondensation of 2-aminothiophene derivatives with malononitrile to form the pyridine core.
- Step 2 : Introduction of the 4-bromophenyl carboxamide via coupling reactions (e.g., EDC/HOBt).
- Step 3 : Alkylation or nucleophilic substitution to attach the 3,4-dimethoxyphenyl group. Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous solvents (DMF or DCM) .
Advanced Research Questions
Q. How do electronic effects of substituents impact interactions with biological targets?
- 3,4-Dimethoxyphenyl : Electron-donating methoxy groups increase electron density, enhancing affinity for enzymes with hydrophobic active sites (e.g., kinases) .
- 4-Bromophenyl : Bromine’s inductive effect stabilizes charge-transfer complexes with aromatic residues (e.g., Tyr or Phe in binding pockets) .
- 5-Cyano group : Withdraws electrons, polarizing the pyridine ring and facilitating interactions with catalytic lysine or arginine residues . Computational docking studies (e.g., AutoDock Vina) are recommended to validate these interactions .
Q. What methodological challenges arise in optimizing synthetic yield, and how can they be addressed?
Common challenges include:
- Low regioselectivity : Use directing groups (e.g., Boc-protected amines) to control substitution positions .
- Byproduct formation : Employ scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .
- Purification difficulties : Utilize reverse-phase HPLC with C18 columns and acetonitrile/water gradients . A table comparing yields under varying conditions:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | NaH | 62 |
| DCM | 60 | EDC/HOBt | 45 |
| THF | 70 | Pd(OAc)₂ | 38 |
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) using CLSI guidelines .
- Cellular permeability differences : Use logP calculations (e.g., >3.5 for membrane penetration) and compare with experimental PAMPA assays .
- Off-target effects : Perform selectivity profiling via kinase panels or proteome-wide affinity chromatography .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Antimicrobial : Broth microdilution (CLSI M07-A10) against S. aureus and E. coli .
- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for ATPase activity) .
Q. How can computational modeling guide the design of analogs with improved efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
